1-(4-Chlorophenyl)aziridine-2-carboxamide
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Overview
Description
1-(4-Chlorophenyl)aziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)aziridine-2-carboxamide typically involves the reaction of 4-chlorobenzylamine with ethyl chloroformate, followed by cyclization to form the aziridine ring. The reaction conditions often require low temperatures and the presence of a base such as N-methylmorpholine to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)aziridine-2-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Substitution Reactions: The presence of the 4-chlorophenyl group allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as benzylamine or methanol can be used under acidic or basic conditions to open the aziridine ring.
Substitution Reactions: Reagents like nitric acid for nitration or bromine for halogenation can be used under controlled conditions to modify the aromatic ring.
Major Products Formed
Scientific Research Applications
1-(4-Chlorophenyl)aziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit protein disulfide isomerases, which are involved in the folding of proteins in cancer cells.
Biological Studies: The compound’s ability to selectively alkylate thiol groups on proteins makes it useful in studying protein function and interactions.
Industrial Applications: It can be used as a crosslinker in polymer chemistry, enhancing the mechanical properties of materials such as polyurethane-based coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. This alkylation disrupts the function of protein disulfide isomerases, leading to the misfolding of proteins and ultimately inhibiting the growth of cancer cells . The compound’s high reactivity is attributed to the strain in the aziridine ring, which readily opens upon nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the 4-chlorophenyl group, making it less reactive in electrophilic aromatic substitution reactions.
1-Phenylaziridine-2-carboxamide: Contains a phenyl group instead of a 4-chlorophenyl group, resulting in different reactivity and biological activity.
Uniqueness
1-(4-Chlorophenyl)aziridine-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity in substitution reactions and its potential as an anticancer agent. The combination of the aziridine ring and the 4-chlorophenyl group provides a distinct set of chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
933453-52-2 |
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Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |
InChI Key |
KRBZORMPRVKCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
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